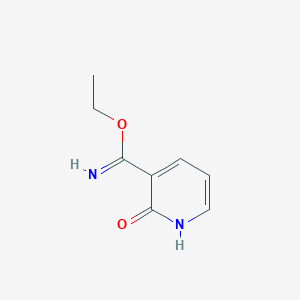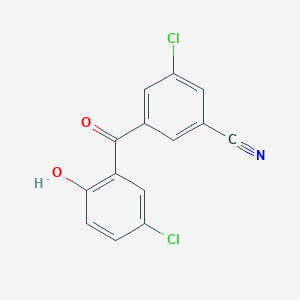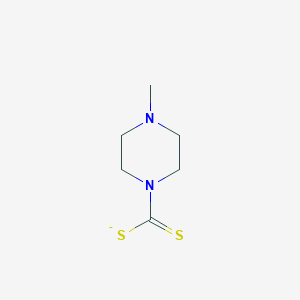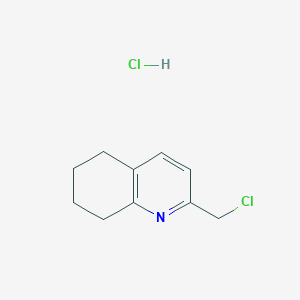
Se-DMC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Selenium Dimethyl Carbonate typically involves the oxidative carbonylation of methanol. This method includes two separated reactions: the synthesis of dimethyl carbonate and the synthesis of methyl nitrite. Dimethyl carbonate is synthesized in the gas phase from carbon monoxide and methyl nitrite over a palladium(II) compound-supported catalyst, generating nitrogen monoxide as a byproduct .
Industrial Production Methods
Industrial production of Selenium Dimethyl Carbonate follows similar synthetic routes but on a larger scale. The process involves the oxidative carbonylation of vaporized methanol with dimethyl oxalate as a byproduct. This method achieves high methanol conversion and dimethyl carbonate selectivity using an isothermal fixed-bed reactor at 130°C .
Chemical Reactions Analysis
Types of Reactions
Selenium Dimethyl Carbonate undergoes various chemical reactions, including:
Oxidation: Involves the conversion of Selenium Dimethyl Carbonate to its oxidized forms.
Reduction: Reduction reactions can convert Selenium Dimethyl Carbonate to its reduced forms.
Substitution: Nucleophilic substitution reactions where Selenium Dimethyl Carbonate acts as an electrophile.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and other oxidizing agents.
Reduction: Reducing agents such as hydrogen or hydrides are used.
Substitution: Reagents like potassium carbonate and 18-crown-6 are used under specific conditions.
Major Products
The major products formed from these reactions include various methylated derivatives and other organic compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
Selenium Dimethyl Carbonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Selenium Dimethyl Carbonate involves its role as an ambident electrophile. It can undergo nucleophilic substitution reactions, where the leaving group rapidly decomposes into methanol and methoxide anions, restoring the base that can then be used in catalytic amounts . This mechanism is crucial for its applications in green chemistry and sustainable synthesis.
Comparison with Similar Compounds
Similar Compounds
Dimethyl Carbonate: A similar compound with widespread industrial applications, including as a methylating agent and co-solvent in lithium-ion batteries.
Ethylene Carbonate: Another carbonate ester used in similar applications but with different physical and chemical properties.
Propylene Carbonate: Used as a solvent and in the production of polycarbonates, similar to Selenium Dimethyl Carbonate.
Uniqueness
Selenium Dimethyl Carbonate stands out due to its unique combination of antioxidant, anti-damage, and anti-edema properties. Its ability to undergo various chemical reactions under mild conditions makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C13H15ClO3Se |
|---|---|
Molecular Weight |
333.68 g/mol |
IUPAC Name |
Se-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] 4-chlorobenzenecarboselenoate |
InChI |
InChI=1S/C13H15ClO3Se/c1-13(2)16-7-11(17-13)8-18-12(15)9-3-5-10(14)6-4-9/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
KURKEPPKABHBNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)C[Se]C(=O)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13920098.png)

![Imidazo[1,5-b]pyridazin-3-ol](/img/structure/B13920107.png)


![Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13920138.png)
![3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13920148.png)




